2-[3-(Trifluoromethyl)phenoxy]nicotinic acid

Environmental fate Groundwater risk assessment Soil mobility

Analytical laboratories struggle to source certified reference standards for the primary diflufenican soil metabolite AE B107137 that meet EFSA residue monitoring requirements. This compound is the quantitatively major aerobic soil metabolite of diflufenican (max. occurrence fraction 0.662), with sharply divergent environmental fate properties from the parent and co-metabolites. • ≥95% purity, available as neat solid or 100 µg/mL acetonitrile solution for LC-MS/MS analysis with an LOQ of 0.00025 mg/kg. • Defined log P of 2.5 ensures chromatographic separation from diflufenican (log P 4.2) and co-metabolite AE 0542291 (log P 1.8). • High leachability (GUS index 3.75) and very low organic carbon sorption (Koc 22.7 mL/g) make it a priority groundwater analyte under EU 1107/2009.

Molecular Formula C13H8F3NO3
Molecular Weight 283.2 g/mol
CAS No. 36701-89-0
Cat. No. B183232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(Trifluoromethyl)phenoxy]nicotinic acid
CAS36701-89-0
Molecular FormulaC13H8F3NO3
Molecular Weight283.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=C(C=CC=N2)C(=O)O)C(F)(F)F
InChIInChI=1S/C13H8F3NO3/c14-13(15,16)8-3-1-4-9(7-8)20-11-10(12(18)19)5-2-6-17-11/h1-7H,(H,18,19)
InChIKeyOBRGOFGSXWAVNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(Trifluoromethyl)phenoxy]nicotinic acid: Overview


2-[3-(Trifluoromethyl)phenoxy]nicotinic acid (CAS 36701-89-0), also designated as diflufenican metabolite AE B107137, is a pyridine-3-carboxylic acid derivative bearing a 3-trifluoromethylphenoxy substituent at the 2-position [1]. It is the primary aerobic soil metabolite of the herbicide diflufenican, formed via hydrolytic cleavage of the nicotinamide bond, with an estimated maximum occurrence fraction of 0.662 in soil [2]. As a regulated environmental transformation product monitored under EU pesticide residue frameworks, it is classified as a soil, surface water, sediment, and groundwater metabolite [1][3]. The compound also functions as a synthetic reagent for photocatalytic preparation of difluoroalkylarenes .

Why 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid Is Irreplaceable


Although 2-[3-(trifluoromethyl)phenoxy]nicotinic acid shares a phenoxynicotinic acid core with several analogs, its environmental fate properties diverge dramatically from both the parent compound diflufenican and the co-metabolite AE 0542291 [1]. The compound is approximately 8200-fold more water-soluble and exhibits roughly 243-fold lower organic carbon sorption than diflufenican, rendering generic substitution analytically and environmentally invalid [1][2]. Furthermore, differences in the substitution position (e.g., 6-(4-trifluoromethylphenoxy)nicotinic acid) or the introduction of a 5-chloro substituent alter both physicochemical and biological profiles in ways that make direct interchange unsupportable without compound-specific validation [3].

2-[3-(Trifluoromethyl)phenoxy]nicotinic acid: Comparative Evidence


Soil Organic Carbon Sorption Coefficient (Koc)

2-[3-(Trifluoromethyl)phenoxy]nicotinic acid (AE B107137) exhibits a Koc of 22.7 mL/g (range 12.7–22.7 mL/g across 4 soils), classifying it as 'very mobile' [1]. In contrast, the parent herbicide diflufenican has a Koc of 5504 mL/g (range 3841–6598 mL/g across 8 soils), classifying it as 'non-mobile' [2]. The co-metabolite AE 0542291 (nicotinamide form) shows intermediate mobility with a Koc of 127.4 mL/g (range 3.01–180 mL/g across 5 soils), classified as 'moderately mobile' [3]. The Kfoc (Freundlich-normalized) values confirm this trend: AE B107137 Kfoc = 13.2 mL/g, diflufenican Kfoc = 2215 mL/g, AE 0542291 Kfoc = not directly comparable due to differing n values [1][2][3].

Environmental fate Groundwater risk assessment Soil mobility

Aqueous Solubility

The water solubility of 2-[3-(trifluoromethyl)phenoxy]nicotinic acid is 410 mg/L at 20 °C, placing it in the 'moderate' solubility category [1]. This is approximately 8200-fold higher than the parent herbicide diflufenican (0.05 mg/L) [2] and 4.1-fold higher than the nicotinamide co-metabolite AE 0542291 (100 mg/L) [3]. All three values are derived from EU regulatory verified data (A5 quality rating) [1][2][3].

Analytical method development Extraction efficiency Environmental monitoring

Aerobic Soil Degradation Half-Life (DT50)

The aerobic soil DT50 (lab, 20 °C) of 2-[3-(trifluoromethyl)phenoxy]nicotinic acid is 20.1 days, classified as 'non-persistent' [1]. The parent diflufenican has a DT50 of 94.5 days ('moderately persistent') [2], while the co-metabolite AE 0542291 has a DT50 of 191.6 days ('persistent') [3]. The DT90 values further reinforce this trend: AE B107137 = 265.7 days (persistent), AE 0542291 = 470 days (very persistent) [1][3]. Notably, the DT50 range for AE B107137 spans 2.56–880 days across 25 soils, indicating substantial soil-type dependence [1].

Persistence assessment Environmental risk Degradation kinetics

Differential Accumulation in Urban Gravel vs. Agricultural Soil

In a direct head-to-head incubation study comparing agricultural sandy soil and urban gravel, AE B107137 (the target compound) showed no detectable accumulation in soil over 150 days, whereas in gravel it accumulated continuously throughout the entire 150-day study period [1]. In the same experiment, diflufenican mineralization reached approximately 10% cumulative in soil but was not detectable in gravel, and sorption of both AE B107137 and AE 0542291 was weaker than diflufenican in both matrices [1]. A subsequent study demonstrated that alfalfa amendment to gravel microcosms significantly increased AE-B formation, confirming stimulated biotransformation from diflufenican [2].

Urban pesticide fate Gravel matrix accumulation Environmental persistence

Groundwater Ubiquity Score (GUS)

The Groundwater Ubiquity Score (GUS) for 2-[3-(trifluoromethyl)phenoxy]nicotinic acid is calculated at 3.75, classifying it as 'high leachability' [1]. In contrast, diflufenican has a GUS of 1.45 ('low leachability') [2]. The GUS index integrates both persistence (DT50) and mobility (Koc) into a single regulatory screening parameter; values above 2.8 indicate high leaching potential, while values below 1.8 indicate low potential [3]. The 2.58-fold difference between metabolite and parent represents a categorical shift in groundwater contamination risk classification.

Groundwater contamination risk Leaching potential Pesticide regulation

Octanol-Water Partition Coefficient (Log P)

The log P of 2-[3-(trifluoromethyl)phenoxy]nicotinic acid at pH 7, 20 °C is 2.5 ('low'), compared with 4.2 ('high') for diflufenican and 1.8 ('low') for the nicotinamide co-metabolite AE 0542291 [1][2][3]. All three values are verified EU regulatory data (A5 quality) [1][2][3]. The calculated XLogP3-AA for the target compound is 3.1 [4]. This intermediate hydrophobicity positions AE B107137 between the highly hydrophobic parent and the more polar amide metabolite, directly impacting reversed-phase HPLC retention times, solid-phase extraction recoveries, and bioaccumulation modeling.

Chromatographic retention Sample preparation Bioaccumulation potential

2-[3-(Trifluoromethyl)phenoxy]nicotinic acid: Application Scenarios


Environmental Monitoring by LC-MS/MS

With a GUS index of 3.75 (high leachability) and a Koc of only 22.7 mL/g (very mobile), AE B107137 is a priority analyte for groundwater monitoring programs under EU Regulation 1107/2009 [1]. Its water solubility of 410 mg/L enables direct aqueous injection or minimal pre-concentration for LC-MS/MS analysis, while its distinct log P of 2.5 ensures chromatographic separation from co-eluting diflufenican (log P 4.2) and AE 0542291 (log P 1.8) [1][2]. An EFSA peer review confirmed that AE B107137 residues can be monitored by LC-MS/MS with an LOQ of 0.00025 mg/kg [3]. Procurement of the neat reference standard or the 100 µg/mL acetonitrile solution is indicated for laboratories performing regulatory residue monitoring .

Urban Pesticide Fate Research

The direct experimental finding that AE B107137 accumulates continuously in urban gravel over 150 days, while showing no accumulation in agricultural soil under identical conditions, makes this compound uniquely relevant for urban pesticide fate research [1]. Researchers studying diflufenican degradation in gravel paths, courtyards, or railway ballast must quantify AE B107137 as a distinctive marker of urban vs. agricultural fate divergence. Procurement is particularly relevant given that EFSA risk assessment procedures currently rely solely on agricultural soil data, creating a recognized regulatory data gap for non-agricultural uses [2][3].

Diflufenican Soil Metabolism Reference

As the quantitatively major aerobic soil metabolite of diflufenican with a maximum occurrence fraction of 0.662 (66.2% of applied parent), AE B107137 is an essential analytical reference for soil metabolism studies conducted under OECD TG 307 [1]. The compound is formed via hydrolytic cleavage of the nicotinamide bond of diflufenican and is the primary transformation product identified in wheat crop soil metabolism studies [2]. Its relatively short DT50 of 20.1 days ('non-persistent') means it serves as a transient intermediate that must be quantified at multiple time points during degradation kinetic studies [1]. The compound is available as a native reference substance from specialty metabolite suppliers [3].

Photocatalytic Difluoroalkylarene Precursor

2-[3-(Trifluoromethyl)phenoxy]nicotinic acid serves as a reagent for the preparation of difluoroalkylarenes via photocatalytic alkylation of trifluoromethylarenes with alkenes [1]. This application exploits the trifluoromethyl group as a synthetic handle for C-F bond functionalization under photoredox catalysis, a transformation distinct from the herbicidal and environmental monitoring uses of the compound. Synthetic chemists procuring this compound for methodology development should verify purity specifications (95% minimum, as offered by multiple vendors) and confirm the absence of residual diflufenican contamination that could interfere with photocatalytic reactions [2].

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